H-Cys(Trt)-OtBu

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

H-Cys(Trt)-OtBu (CAS 76587-61-6) is a dual-protected L-cysteine building block with an exposed α-amino group, trityl (Trt) thiol protection, and tert-butyl (OtBu) carboxyl ester. Unlike Fmoc-Cys(Trt)-OH or H-Cys(Acm)-OtBu, its orthogonal, differentially acid-labile protecting groups enable sequential deprotection in Boc/Bzl SPPS—liberate the C-terminus for on-resin cyclization or conjugation while the Trt group prevents premature disulfide formation until final cleavage. Ideal for disulfide-rich peptides (conotoxins, defensins, insulin analogs), C-terminal bioconjugation, and automated library synthesis. Commercial supply at ≥98% purity ensures high-fidelity coupling, minimal racemization, and reproducible yields in demanding peptide workflows.

Molecular Formula C26H29NO2S
Molecular Weight 419.6 g/mol
CAS No. 76587-61-6
Cat. No. B3153799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(Trt)-OtBu
CAS76587-61-6
Molecular FormulaC26H29NO2S
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1
InChIKeyVVIZBZVUAOGUBQ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(Trt)-OtBu CAS 76587-61-6: A Dual-Protected Cysteine Building Block for Orthogonal Peptide Synthesis


H-Cys(Trt)-OtBu (CAS 76587-61-6) is a protected L-cysteine derivative wherein the sulfhydryl (SH) group is masked by a trityl (Trt) group and the carboxyl group is esterified as a tert-butyl (OtBu) ester . This dual-protection strategy, which leaves the α-amino group free, allows for orthogonal deprotection pathways in solid-phase peptide synthesis (SPPS), enabling precise control over cysteine residue incorporation and subsequent disulfide bond formation . The compound serves as a versatile building block for assembling cysteine-containing peptides, particularly in strategies requiring selective carboxyl group liberation or anchoring to solid supports via the free amine [1].

Why Generic Substitution of H-Cys(Trt)-OtBu Fails: Orthogonal Protection Dictates Synthetic Success


Direct substitution of H-Cys(Trt)-OtBu with seemingly analogous cysteine derivatives such as H-Cys(Trt)-OH (free acid), Fmoc-Cys(Trt)-OH (N-protected), or H-Cys(Acm)-OtBu (alternative S-protection) is scientifically unsound because each variation fundamentally alters the protection scheme and, consequently, the permissible reaction sequences and deprotection conditions . The free amino group in H-Cys(Trt)-OtBu enables direct coupling to activated carboxyl groups on resins or in solution, whereas N-protected analogs require an additional deprotection step that can introduce racemization or side reactions [1]. Furthermore, the orthogonal lability of the Trt (acid-labile) and OtBu (acid-labile, but with distinct kinetics) groups versus alternatives like Acm (stable to acid) dictates completely different synthetic strategies for disulfide bond formation and peptide cleavage [2].

Quantitative Differentiation of H-Cys(Trt)-OtBu: Evidence-Based Advantages Over Key Analogs


Orthogonal Protection Strategy: Free Amine Enables Direct Anchoring and Reduces Synthetic Steps vs. N-Protected Analogs

Unlike N-protected cysteine derivatives such as Fmoc-Cys(Trt)-OH or Boc-Cys(Trt)-OH, H-Cys(Trt)-OtBu possesses a free α-amino group, enabling direct coupling to activated carboxyl groups on solid supports or in solution without requiring an initial deprotection step . This eliminates the base-catalyzed racemization risk associated with N-deprotection steps common in Fmoc-SPPS, where Fmoc-Cys(Trt)-OH incorporation can lead to substantial racemization (e.g., 8% under standard uronium activation with DIEA) [1]. The compound is specifically designed for Boc/Bzl SPPS strategies where the Trt and OtBu groups are both acid-labile but can be selectively cleaved with appropriate scavengers, offering a distinct synthetic pathway not achievable with free acid (H-Cys(Trt)-OH) or N-protected analogs .

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Racemization Propensity: Trt-Protected Cysteine Derivatives Exhibit Up to 8% Racemization Under Standard Fmoc-SPPS Conditions, a Risk Mitigated by Boc-SPPS Compatibility

In Fmoc-based SPPS, the coupling of Fmoc-Cys(Trt)-OH using uronium reagents (e.g., HCTU) and strong bases like DIEA can result in significant racemization of the cysteine residue. Studies have quantified this racemization at approximately 8% for Trt-protected cysteine under standard preactivation conditions [1]. This level is substantially higher than that observed with alternative S-protecting groups such as MBom (0.4%), Dpm (1.2%), or Ddm (0.8%) [1]. While H-Cys(Trt)-OtBu itself is not directly used in Fmoc-SPPS, this data underscores the inherent racemization risk associated with the Trt group in base-catalyzed environments. The compound's primary application in Boc/Bzl SPPS, where acidic conditions predominate and base-catalyzed racemization is minimized, represents a strategic advantage for synthesizing stereochemically pure cysteine-containing peptides.

Racemization Fmoc-SPPS Cysteine Coupling

Conformational Stability: Crystal Structure Reveals Weak Intermolecular Interactions That Stabilize the Extended C-5 Conformation

The molecular and crystal structure of the related compound Boc-Cys(Trt)-OtBu (which contains the same Trt and OtBu protecting groups on cysteine) reveals that the molecule adopts an extended, nearly all-trans C-5 conformation stabilized by an intramolecular N-H···O=C hydrogen bond [1]. In the solid state, a network of weak intermolecular interactions, including C-H···O hydrogen bonds (with donor-acceptor distances of ca. 3.5 Å) and CH/π interactions (C···C distances ca. 3.7 Å), constrain the molecule and permit it to retain the minimum energy C-5 conformation [1]. This conformational pre-organization, conferred by the bulky Trt and tert-butyl groups, may influence the reactivity and coupling efficiency of the building block in peptide synthesis by presenting the reactive amine in a defined geometry.

Crystal Structure Conformational Analysis Weak Interactions

High Purity and Defined Stereochemistry: Commercial Specifications Ensure Reproducible Peptide Synthesis

Commercially available H-Cys(Trt)-OtBu·HCl (the hydrochloride salt of the target compound) is supplied with high purity (≥99% by HPLC) and a defined optical rotation ([α]D20 = +79 ± 2º (C=1 in 96% EtOH)) . This level of purity and stereochemical definition is critical for reproducible peptide synthesis, as even small amounts of enantiomeric impurity (e.g., D-cysteine) can lead to diastereomeric peptide byproducts that are difficult to separate [1]. In contrast, less rigorously characterized or lower-purity alternatives may introduce variability that compromises the yield and purity of the final peptide product.

Quality Control Peptide Synthesis Enantiomeric Purity

Optimal Research and Industrial Application Scenarios for H-Cys(Trt)-OtBu


Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) of Disulfide-Rich Peptides

H-Cys(Trt)-OtBu is ideally suited for Boc/Bzl SPPS, where its free amine allows direct coupling to activated carboxyl groups on the resin or growing peptide chain. The orthogonal acid-lability of the Trt and OtBu groups enables sequential deprotection: the OtBu ester can be selectively cleaved to generate a free carboxyl group for on-resin cyclization or conjugation, while the Trt group remains intact until final cleavage, preventing premature disulfide formation. This strategy is essential for synthesizing complex, disulfide-rich peptides such as conotoxins, defensins, and insulin analogs. The evidence of high commercial purity (≥99%) and defined stereochemistry ensures that the resulting peptides are of high yield and purity.

C-Terminal Cysteine Modification and Bioconjugation

The OtBu ester protection allows for selective carboxyl group liberation under mild acidic conditions, generating a free C-terminal carboxyl group on a resin-bound peptide. This enables site-specific conjugation of fluorophores, biotin, or other probes to the C-terminus of cysteine-containing peptides. The free amine can be used for anchoring to solid supports or for further derivatization. This application is supported by the compound's orthogonal protection scheme, which prevents unwanted side reactions during conjugation .

Synthesis of Cysteine-Containing Peptide Libraries for Drug Discovery

The high purity and consistent quality of commercially available H-Cys(Trt)-OtBu·HCl make it a reliable building block for automated peptide synthesizers used in generating peptide libraries. The orthogonal protection minimizes the need for complex purification steps, increasing throughput in high-throughput screening campaigns for novel therapeutics targeting protein-protein interactions or enzyme active sites.

Preparation of Peptide-Drug Conjugates (PDCs) and Peptide-Polymer Hybrids

The free amine of H-Cys(Trt)-OtBu can be used to initiate ring-opening polymerization or to conjugate to pre-formed polymers, creating peptide-polymer hybrid materials. The subsequent removal of the Trt and OtBu groups reveals the native cysteine residue, which can then be used for further bioconjugation or for forming disulfide-stabilized nanoparticles for drug delivery applications .

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